Cas no 313403-50-8 (N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)

N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide is a specialized organic compound featuring a benzodiazolylphenyl moiety linked to a naphthalene carboxamide group. Its unique structure imparts potential utility in materials science and pharmaceutical research, particularly as a fluorescent probe or intermediate in synthetic chemistry. The benzodiazolyl component may enhance photostability and electronic properties, while the naphthalene backbone contributes to π-conjugation, suggesting applications in optoelectronic materials. The compound’s rigid aromatic framework could also facilitate interactions with biological targets, making it a candidate for drug discovery. Its synthesis and derivatization offer opportunities for tailoring properties to specific research or industrial needs.
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide structure
313403-50-8 structure
Product Name:N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide
CAS No:313403-50-8
MF:C24H17N3O
MW:363.411285161972
CID:6229153
PubChem ID:3671608
Update Time:2025-11-06

N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide
    • 313403-50-8
    • AKOS024573906
    • F0012-0293
    • N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE
    • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide
    • N-[2-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide
    • Oprea1_039652
    • Inchi: 1S/C24H17N3O/c28-24(18-12-7-9-16-8-1-2-10-17(16)18)27-20-13-4-3-11-19(20)23-25-21-14-5-6-15-22(21)26-23/h1-15H,(H,25,26)(H,27,28)
    • InChI Key: MAPZOKWUCJDCEV-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CC2C=CC=CC1=2)NC1=CC=CC=C1C1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 363.137162174g/mol
  • Monoisotopic Mass: 363.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 57.8Ų

N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide Pricemore >>

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Additional information on N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide

N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide: A Comprehensive Overview

N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide (CAS No. 313403-50-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structural features of N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide make it a promising candidate for the development of novel therapeutic agents.

The benzodiazepine core in N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide is a key pharmacophore that interacts with various receptors in the central nervous system (CNS). Specifically, this compound has been shown to bind to the γ-aminobutyric acid (GABA) receptor complex, modulating the activity of GABAergic neurotransmission. This interaction is crucial for its potential therapeutic applications in treating anxiety disorders, insomnia, and epilepsy.

Recent studies have highlighted the importance of naphthalene derivatives in enhancing the pharmacological properties of benzodiazepines. The naphthalene moiety in N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide contributes to its lipophilicity and bioavailability, which are essential for effective drug delivery and target engagement. Moreover, the naphthalene ring can be modified to fine-tune the compound's binding affinity and selectivity for specific receptor subtypes.

In preclinical studies, N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide has demonstrated potent anxiolytic effects in rodent models of anxiety. These effects were comparable to those of established benzodiazepines such as diazepam and alprazolam. Additionally, the compound exhibited a favorable safety profile with minimal side effects, suggesting its potential as a safer alternative to traditional benzodiazepines.

The carboxamide functional group in N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide plays a crucial role in its pharmacological activity. Carboxamides are known to enhance the stability and solubility of organic compounds, which can improve their pharmacokinetic properties. Furthermore, the carboxamide group can form hydrogen bonds with target proteins, enhancing the compound's binding affinity and selectivity.

One of the key challenges in the development of new benzodiazepine derivatives is achieving a balance between efficacy and safety. N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide has shown promise in this regard by exhibiting potent anxiolytic effects without causing significant sedation or cognitive impairment. This makes it an attractive candidate for further clinical investigation.

Recent advances in computational chemistry and molecular modeling have facilitated the rational design of novel benzodiazepine derivatives with improved pharmacological profiles. These tools have been instrumental in optimizing the structure of N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide to enhance its binding affinity for specific GABA receptor subtypes while minimizing off-target effects.

In conclusion, N-2-(1H-1,3-benzodiazol-2-yL)phenylnaphthalene-l-carboxamide (CAS No. 313403–50–8) represents a promising compound with significant potential in the treatment of anxiety disorders and other CNS-related conditions. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further research and development in the pharmaceutical industry.

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